

Spectroscopic and Structural Elucidation of Nanangenine A: A Technical Guide

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Compound of Interest

Compound Name: Nanangenine C

Cat. No.: B10823498

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Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for Nanangenine A, a drimane sesquiterpenoid isolated from the novel Australian fungus, *Aspergillus nanangensis*. Due to the absence of specific published data for "**Nanangenine C**," this guide focuses on the well-characterized Nanangenine A as a representative of the nanangenine family of natural products. The structural elucidation of these compounds relies heavily on nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). This document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the spectroscopic properties, experimental protocols, and the analytical workflow used to characterize this class of molecules.

Spectroscopic Data

The structural characterization of Nanangenine A was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ^1H Nuclear Magnetic Resonance (NMR), and ^{13}C NMR spectroscopy.

Mass Spectrometry Data

High-resolution mass spectrometry provides the elemental composition of a molecule, which is a critical first step in structure elucidation.

Table 1: HRESIMS Data for Nanangene A

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] ⁺	305.1359	305.1363	C ₁₅ H ₂₂ O ₅ Na

Data obtained in positive ion mode.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H NMR spectrum gives insights into the proton environments, while the ¹³C NMR spectrum reveals the different types of carbon atoms present.

Table 2: ¹H NMR Spectroscopic Data for Nanangene A (600 MHz, DMSO-d₆)

Position	δ_H (ppm)	Multiplicity	J (Hz)
1	3.63	d	4.4
2 α	1.48	m	2.8
2 β	1.25	m	
3 α	1.58	m	
3 β	1.38	m	
5	1.95	m	
6	4.30	t	2.8
7	5.76	s	-
10	-	-	
12 α	4.60	d	
12 β	4.47	d	12.1
13	0.90	s	-
14	0.81	s	
15	0.96	s	
1-OH	5.01	d	4.4
6-OH	5.38	d	3.4
9-OH	5.09	s	

Table 3: ^{13}C NMR Spectroscopic Data for Nanangenine A (150 MHz, DMSO- d_6)

Position	δ_c (ppm)
1	75.3
2	25.1
3	37.6
4	33.0
5	49.2
6	66.8
7	128.2
8	131.1
9	73.1
10	38.9
11	179.3
12	68.6
13	20.8
14	21.5
15	14.2

Experimental Protocols

The following section details the methodologies employed for the isolation and spectroscopic analysis of Nanangenine A.

Fungal Cultivation and Extraction

Aspergillus nanangensis was cultured on solid rice medium. The culture was extracted with ethyl acetate, and the solvent was removed under reduced pressure to yield a crude extract.

Isolation of Nanangenine A

The crude extract was subjected to silica gel vacuum liquid chromatography (VLC) using a gradient of dichloromethane and methanol. Fractions containing the nanangenines were further purified by semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC) using a C18 column and an isocratic mobile phase of acetonitrile and water to afford pure Nanangenine A.

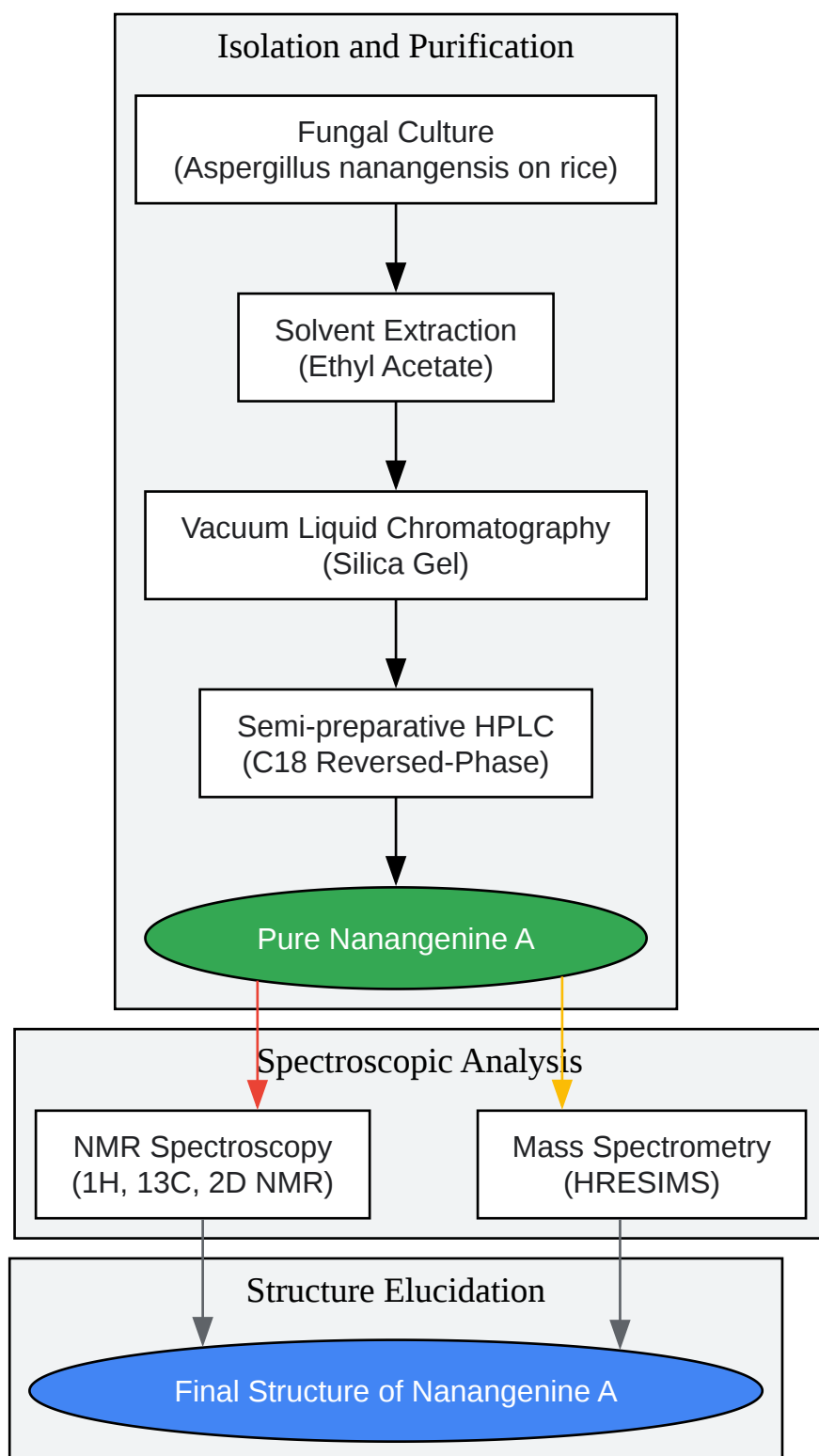
Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and 2D NMR spectra were recorded on a Bruker Avance 600 MHz spectrometer. The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d_6). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals (δ_{H} 2.50 and δ_{C} 39.52 for DMSO-d_6).

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): HRESIMS data were acquired on a Bruker Solarix Fourier-transform ion cyclotron resonance mass spectrometer (FTICR-MS) equipped with an electrospray ionization (ESI) source. The analysis was performed in the positive ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of Nanangenine A.



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- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Nanangenine A: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10823498#spectroscopic-data-nmr-ms-of-nanangenine-c>]

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